Desotamide B
CAS No.: 1620958-98-6
Cat. No.: VC3109447
Molecular Formula: C34H50N8O7
Molecular Weight: 682.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1620958-98-6 |
|---|---|
| Molecular Formula | C34H50N8O7 |
| Molecular Weight | 682.8 g/mol |
| IUPAC Name | 2-[(2S,8S,11S,14R,17S)-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide |
| Standard InChI | InChI=1S/C34H50N8O7/c1-17(2)11-23-31(46)40-24(12-18(3)4)33(48)42-29(19(5)6)34(49)41-26(14-27(35)43)30(45)37-16-28(44)38-25(32(47)39-23)13-20-15-36-22-10-8-7-9-21(20)22/h7-10,15,17-19,23-26,29,36H,11-14,16H2,1-6H3,(H2,35,43)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,49)(H,42,48)/t23-,24+,25-,26-,29-/m0/s1 |
| Standard InChI Key | CHWWXLHSWFFSCF-LEGRXYIASA-N |
| Isomeric SMILES | CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)N)C(C)C)CC(C)C |
| SMILES | CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)N)C(C)C)CC(C)C |
| Canonical SMILES | CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)N)C(C)C)CC(C)C |
Introduction
Chemical Structure and Properties
Desotamide B (C34H50N8O7) is a cyclic hexapeptide with a molecular weight of 682.8 g/mol . Its IUPAC name is 2-[(2S,8S,11S,14R,17S)-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide . The compound is characterized by:
Structurally, Desotamide B contains six amino acid residues arranged in a cyclic configuration, with specific stereochemistry that is crucial for its biological activity. The compound features a tryptophan residue that has been identified as essential for its antibacterial properties .
Biosynthesis and Natural Sources
Source Organism
Desotamide B was first described in 2014 as a secondary metabolite isolated from the deep-sea bacterium Streptomyces scopuliridis SCSIO ZJ46 . This marine-derived actinomycete produces several related cyclic peptides, including other desotamide variants.
Biosynthetic Pathway
The biosynthesis of Desotamide B occurs through non-ribosomal peptide synthetases (NRPS), large modular enzymes that assemble complex peptides without the involvement of ribosomes . The desotamide biosynthetic gene cluster (BGC) contains:
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Three transcription factor genes encoding a winged helix-turn-helix DNA binding protein (DsaA) and a canonical two-component system (DsaMN)
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Genes encoding an ABC transporter system (dsaKL) for compound export
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NRPS genes encoding the enzymes responsible for peptide assembly
Research has revealed that the biosynthesis of desotamides and related wollamides involves a bifurcated pathway . The first four rounds of peptide elongation proceed via the colinear activity of specific enzymes (WolI and WoH), but the final two elongation steps can be catalyzed by different enzymes (WolG1 or WolG2), yielding either desotamide or wollamide products respectively .
Biological Activities
Cytotoxicity and Selectivity
An important characteristic of Desotamide B and related compounds is their selective toxicity toward bacterial cells with minimal effects on mammalian cells:
This favorable selectivity index (>4) makes Desotamide B an attractive candidate for antibiotic development, as it suggests potential for therapeutic applications with minimal host toxicity.
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted on desotamides and related compounds, providing crucial insights into the structural elements required for antibacterial activity:
Table 2: Key Structure-Activity Relationship Findings for Desotamide Family Compounds
These SAR findings have guided the development of more potent analogues:
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When l-allo-Ile at position II was replaced by l-Ile, and Gly at position VI was simultaneously substituted with basic amino acids d-Lys or d-Arg (as in desotamides A4 and A6), antibacterial activity increased 2–4-fold against Gram-positive pathogens including MRSA
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These modifications resulted in MIC values of 8–32 μg/mL against various Gram-positive bacteria including drug-resistant strains
Comparison with Related Compounds
Desotamide B belongs to a larger family of cyclic peptides that includes several closely related compounds with varying antibacterial properties:
Table 3: Comparison of Desotamide B with Related Cyclic Peptides
The desotamide family consists of several related groups:
These compounds range in size from six to ten amino acids and are cyclized by a standalone cyclase enzyme belonging to the β-lactamase superfamily .
Synergistic Effects and Combination Therapy
Recent research has explored the potential of wollamides (close structural relatives of desotamides) in combination with established and experimental tuberculosis drugs. Wollamide B1 has demonstrated synergistic effects with several antibiotics:
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Significant synergy with ethambutol (EMB) (Δlog10 CFU/mL of -3.6 compared to the most active single agent)
Wollamide B1 also enhanced M. tuberculosis susceptibility to the combination of bedaquiline, pretomanid, and linezolid, reducing both the fractional MIC and IC50 values .
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